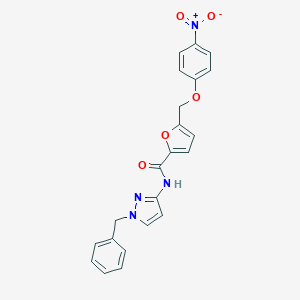![molecular formula C17H18N6O3 B279863 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in imaging and therapy. It belongs to the family of pyrazolylacetamides and has been shown to bind to the translocator protein (TSPO) in the brain, which is involved in various physiological and pathological processes.
作用机制
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide binds to TSPO, which is located on the outer mitochondrial membrane and is involved in cholesterol transport, steroid synthesis, and apoptosis. TSPO expression is upregulated in response to various stimuli, including inflammation and oxidative stress. This compound binding to TSPO has been shown to modulate these processes and has potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, which are related to its binding to TSPO. It has been shown to modulate the immune response, reduce oxidative stress, and promote neuroprotection. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its stability, and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its cost, the need for specialized equipment for PET imaging, and the lack of standardized protocols for its use.
未来方向
There are several future directions for the research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide. One direction is the development of new radiotracers based on this compound for PET imaging of TSPO. Another direction is the investigation of the therapeutic potential of this compound in various pathological conditions, including neurodegenerative diseases and cancer. Additionally, the mechanisms of action of this compound and its effects on TSPO signaling pathways need to be further elucidated.
合成方法
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide involves several steps, starting from the reaction of 4-chlorobenzylamine with 1H-pyrazole to form 4-(1H-pyrazol-1-ylmethyl)benzylamine. This intermediate is then reacted with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid to form the final product, this compound. The synthesis process has been optimized to yield high purity and yield.
科学研究应用
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in imaging and therapy. It has been shown to have high affinity and selectivity for TSPO, which is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. Therefore, this compound has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in preclinical and clinical studies. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders and cancer.
属性
分子式 |
C17H18N6O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-12-17(23(25)26)13(2)22(20-12)11-16(24)19-15-6-4-14(5-7-15)10-21-9-3-8-18-21/h3-9H,10-11H2,1-2H3,(H,19,24) |
InChI 键 |
XQLZPFKIFQAJPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)

![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
